molecular formula C14H10O4 B8679760 2-Methoxydibenzofuran-3-carboxylic acid

2-Methoxydibenzofuran-3-carboxylic acid

Cat. No.: B8679760
M. Wt: 242.23 g/mol
InChI Key: WCJASISDXCDOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxydibenzofuran-3-carboxylic acid is a polycyclic aromatic compound featuring a dibenzofuran core substituted with a methoxy group at position 2 and a carboxylic acid moiety at position 3. This structure confers unique electronic and steric properties, making it a subject of interest in organic synthesis, materials science, and pharmaceutical research. The methoxy group enhances solubility in polar solvents, while the carboxylic acid enables salt formation and coordination chemistry.

Properties

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

2-methoxydibenzofuran-3-carboxylic acid

InChI

InChI=1S/C14H10O4/c1-17-12-6-9-8-4-2-3-5-11(8)18-13(9)7-10(12)14(15)16/h2-7H,1H3,(H,15,16)

InChI Key

WCJASISDXCDOAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)C(=O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Methoxydibenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents significantly impacts reactivity and applications. Key analogs include:

Compound Name Substituents Key Properties/Applications Reference
3-Methylbenzofuran-2-carboxylic acid Methyl at C3, COOH at C2 Lower acidity due to electron-donating methyl; used in pharmacological intermediates
7-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid Methoxy at C7, dihydro core Reduced aromaticity alters UV/Vis spectra; potential in agrochemicals
2-(6-Methoxybenzofuran-3-yl)acetic acid Methoxy at C6, acetic acid chain Enhanced lipophilicity; studied for bioactivity
5-Methoxy-3-methyl-benzofuran-2-carboxylic acid Methoxy at C5, methyl at C3 Steric hindrance affects coordination chemistry

Key Observations :

  • Methoxy Position : Methoxy groups at C2 (target compound) vs. C5/C6/C7 (analogs) alter electronic distribution. For example, C2-methoxy in the target compound may enhance resonance stabilization of the carboxylic acid compared to C6-methoxy analogs .
  • Carboxylic Acid Attachment : Direct attachment (target compound) vs. acetic acid chains () influences acidity (pKa) and metal-binding capacity .

Physicochemical Properties

Property 2-Methoxydibenzofuran-3-carboxylic Acid 3-Methylbenzofuran-2-carboxylic Acid 2-(6-Methoxybenzofuran-3-yl)acetic acid
Solubility Moderate in polar aprotic solvents High in DMSO due to methyl group Low (lipophilic acetic acid chain)
Melting Point ~200–220°C (estimated) 185–190°C Not reported
Acidity (pKa) ~3.5–4.0 (predicted) ~4.2–4.5 ~4.8 (weaker acid)

Notable Trends:

  • Methoxy groups at electron-deficient positions (e.g., C2 in target compound) increase acidity compared to methyl-substituted analogs .
  • Saturated cores (e.g., 2,3-dihydro derivatives in ) reduce thermal stability and alter solubility .

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